molecular formula C9H13NO2 B3246156 Methyl 1-(cyanomethyl)cyclopentanecarboxylate CAS No. 175698-01-8

Methyl 1-(cyanomethyl)cyclopentanecarboxylate

Cat. No. B3246156
M. Wt: 167.2 g/mol
InChI Key: OOWCMCNYCXMDNE-UHFFFAOYSA-N
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Patent
US06806365B2

Procedure details

1-(Cyanomethyl)cyclopentane carboxylic acid methyl ester was prepared from cyclopentane carboxylic acid methyl ester and chloroacetonitrile using the procedure described in example 7 to give a 38% yield. HR MS (C9H13NO2): Obs mass, Calcd mass, 167.0146 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].Cl[CH2:11][C:12]#[N:13]>>[CH3:1][O:2][C:3]([C:5]1([CH2:11][C:12]#[N:13])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a 38% yield

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCCC1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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